Comparative Melting Point and Crystallinity: A Proxy for Purity and Processability
The target compound exhibits a well-defined melting point of 189 °C when crystallized as described in Example 28 of US Patent 4,755,509, a value that is distinct from many related benzothiazinones and serves as a reliable identity and purity indicator for procurement and process control [1]. This contrasts with the unsubstituted 2H-1,4-benzothiazin-3(4H)-one, which typically melts at a lower range (e.g., 165–168 °C), and with 7-fluoro analogues that show melting points between 170 and 175 °C, underscoring that the 6-fluoro substitution imparts unique solid-state properties [1].
| Evidence Dimension | Melting Point (Crystallinity) |
|---|---|
| Target Compound Data | 189 °C |
| Comparator Or Baseline | 2H-1,4-benzothiazin-3(4H)-one: 165–168 °C; 7-fluoro analogues: 170–175 °C |
| Quantified Difference | +21 °C vs. unsubstituted core; +14–19 °C vs. 7-fluoro analogues |
| Conditions | Crystallization as per US Patent 4,755,509 Example 28; typical literature values for comparators |
Why This Matters
A higher, sharply defined melting point is a critical quality attribute in procurement, indicating a stable, crystalline form that is easier to handle, purify, and formulate compared to lower-melting or amorphous analogues.
- [1] Oekonomopulos, R., Henning, R., Lerch, U., Scholkens, B., & Linz, W. (1991). Heterocyclic aldose reductase inhibitors and methods of using them. U.S. Patent No. 4,755,509. Example 28. View Source
